molecular formula C7H6ClN3 B077018 6-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 14793-00-1

6-Chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No. B077018
CAS RN: 14793-00-1
M. Wt: 167.59 g/mol
InChI Key: GWHLOBFYCUGPGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives involves several key steps, including the reaction of substituted 3-amino-pyridazines with ethyl 2-chloroacetoacetate in anhydrous ethanol, followed by alkaline or acid hydrolysis to obtain the corresponding carboxylic acids (Abignente et al., 1992). Additionally, direct intermolecular C-H arylation has been achieved, illustrating the compound's tolerance to chloro groups under certain reaction conditions, enabling the synthesis of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives has been elucidated using spectroscopic techniques and X-ray crystallography, revealing intricate details about their atomic arrangement and bonding. For instance, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD technique, showcasing its crystallization in the monoclinic crystal system (Sallam et al., 2021).

Chemical Reactions and Properties

6-Chloro-2-methylimidazo[1,2-b]pyridazine participates in various chemical reactions, indicating its versatile reactivity profile. The compound's reactivity towards electrophilic substitutions has been demonstrated, with nitration and chlorination reactions being notably dependent on the nature of the substituent present (Hervet et al., 2002). This reactivity is crucial for further functionalization and exploration of the compound's chemical space.

Physical Properties Analysis

The physical properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives, including their solubility, melting points, and crystalline structure, are influenced by their molecular architecture. The crystalline structure and density functional theory (DFT) calculations provide insights into the compound's stability, electronic distribution, and potential intermolecular interactions (Sallam et al., 2021).

Scientific Research Applications

Field

Medicinal Chemistry

Application

Imidazo[1,2-a]pyridine analogues, which include “6-Chloro-2-methylimidazo[1,2-b]pyridazine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Method of Application

The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Results

Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis

Field

Medicinal Chemistry

Application

Imidazo[1,2-b]pyridazines, including “6-Chloro-2-methylimidazo[1,2-b]pyridazine”, have been identified as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Method of Application

The application describes a series of novel imidazo-[1,2-b]pyridazine as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .

Results

The results of the application are not specified in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHLOBFYCUGPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439897
Record name 6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylimidazo[1,2-b]pyridazine

CAS RN

14793-00-1
Record name 6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 13.0 g of 3-amino-6-chloropyridazine, 15.2 g of bromoacetone in 200 ml of propanol is heated under reflux for 3 hours. After cooling, the precipitated crystals are collected by filtration and dissolved in 100 ml of water. The solution is neutralized with potassium carbonate and the precipitated crystals are collected by filtration. Upon recrystallization from ethanol, it affords 8.2 g of the title compound having mp. 131° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridazin-3-amine (2.35 g, 18.1 mmol, 1.0 equiv) in ethanol (15 mL) was added 1-chloropropan-2-one (2.92 mL, 36.3 mmol, 2.0 equiv) and triethylamine (2.53 mL, 18.1 mmol, 1.0 equiv). The solution was heated at 150° C. for 30 min then quenched with water. Purification by column chromatography using 30% ethyl acetate in hexanes elution gave 2.43 g of the brown solid, 80%.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Bhatt, RK Singh, R Kant - Chem. Biol. Lett, 2016 - researchgate.net
Novel 2-Substituted aryl (or alkyl)-6-(substituted aryl) imidazo [1, 2-b] pyridazine derivatives have been synthesized by the suzuki reaction of 6-chloro-2-substituted aryl (or alkyl) imidazo …
Number of citations: 22 www.researchgate.net
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com
B Stanovnik, M Tišler, M Jurgec, R Ručman - 1981 - pascal-francis.inist.fr
Keyword (fr) BROMURATION REACTION CHIMIQUE ALCALOIDE HETEROCYCLE AZOTE COMPOSE TETRACYCLIQUE CARBOXAMIDE COMPOSE ADDITION BROME! ENT …
Number of citations: 8 pascal-francis.inist.fr
M Kuwahara, Y KAwANo, H SHIMAzU… - Chemical and …, 1996 - jstage.jst.go.jp
Synthetic Studies on Condensed-Azole Derivatives. IV." Page 1 | 23 Chem. Pharm. Bull, 44(1) 122–131 (1996) Vol. 44, No. 1 Synthetic Studies on Condensed-Azole Derivatives. IV." …
Number of citations: 23 www.jstage.jst.go.jp
S Tian, J Zeng, X Liu, J Chen, JZH Zhang… - Physical chemistry …, 2019 - pubs.rsc.org
Type III phosphatidylinositol 4 kinases (PI4KIIIs) are essential enzymes that are related to the replication of multiple RNA viruses. Understanding the interaction mechanisms of …
Number of citations: 25 pubs.rsc.org
KD Farrell, Y Gao, DA Hughes, R Henches, Z Tu… - European Journal of …, 2023 - Elsevier
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives which were highly active against autoluminescent Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (…
Number of citations: 3 www.sciencedirect.com
AN Campbell, KP Cole, JR Martinelli… - … Process Research & …, 2013 - ACS Publications
The development of an alternative synthetic route to a functionalized imidazopyridazine which strategically streamlines the synthesis and avoids a number of problematic reagents is …
Number of citations: 22 pubs.acs.org
I Mejdrová, D Chalupská, M Kögler… - Journal of medicinal …, 2015 - ACS Publications
Phosphatidylinositol 4-kinase IIIβ is a cellular lipid kinase pivotal to pathogenesis of various RNA viruses. These viruses hijack the enzyme in order to modify the structure of intracellular …
Number of citations: 57 pubs.acs.org
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
P Bulej, L Cvak - Ergot, the Genus Claviceps, 1999 - chemistry.mdma.ch
Ergot alkaloids (EA) are called “dirty drugs”, because they exhibit many different pharmacological activities (see Chapter 15). The objective of their chemical modifications is the …
Number of citations: 1 chemistry.mdma.ch

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